molecular formula C10H9ClF3N3 B3103114 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride CAS No. 1431964-31-6

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B3103114
CAS No.: 1431964-31-6
M. Wt: 263.65 g/mol
InChI Key: QQENEBTWVAZSKV-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is a chemical compound that features a pyrazole ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of aromatic amines using reagents such as Umemoto’s reagents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in biochemical assays and as a probe to study biological processes.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the pyrazole ring can participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the pyrazole ring on the aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-pyrazol-1-yl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16;/h1-6H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQENEBTWVAZSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431964-31-6
Record name Benzenamine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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